beta-Onocerin beta-Onocerin Beta-onocerin is a triterpenoid that is ethane in which each carbon has been substituted by a (4aS,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl group. It has a role as a plant metabolite. It is a triterpenoid, a secondary alcohol, an olefinic compound and a diol.
Brand Name: Vulcanchem
CAS No.: 6049-24-7
VCID: VC1769390
InChI: InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h23-26,31-32H,9-18H2,1-8H3/t23-,24-,25-,26-,29+,30+/m0/s1
SMILES: CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol

beta-Onocerin

CAS No.: 6049-24-7

Cat. No.: VC1769390

Molecular Formula: C30H50O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

beta-Onocerin - 6049-24-7

Specification

CAS No. 6049-24-7
Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
IUPAC Name (2S,4aS,8aR)-5-[2-[(4aR,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-ol
Standard InChI InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h23-26,31-32H,9-18H2,1-8H3/t23-,24-,25-,26-,29+,30+/m0/s1
Standard InChI Key CNHOGQMRRDHYGI-NJCGARBWSA-N
Isomeric SMILES CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O)C)CCC3=C(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
SMILES CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C
Canonical SMILES CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C

Introduction

Chemical Properties and Structure

Molecular Composition and Structure

Based on the established properties of alpha-Onocerin, we can make informed inferences about beta-Onocerin's potential characteristics. Alpha-Onocerin has the following properties:

  • Molecular Formula: C30H50O2

  • Molecular Weight: 442.72 g/mol

  • IUPAC Name: (3beta,21alpha)-8,14-secogammacera-8(26),14(27)-diene-3,21-diol

  • Alternative nomenclature: 5β,5'β-Ethylenebis[(2S,8aα)-1,1,4aβ-trimethyl-6-methylenedecalin-2β-ol]

Alpha-Onocerin possesses two hydroxyl groups and two methylene groups in a symmetrical arrangement. Beta-Onocerin would likely maintain the same molecular formula but differ in stereochemistry at one or more carbon centers, potentially at positions where hydroxyl groups are attached or at junction points in the tetracyclic structure.

Physical Properties

Alpha-Onocerin exhibits the following physical properties that may serve as a reference point for beta-Onocerin:

  • Melting Point: 202-203°C (in chloroform/methanol solvent)

  • Boiling Point: 524.3±50.0°C (predicted)

  • Density: 1.01±0.1 g/cm³ (predicted)

  • pKa: 14.86±0.70 (predicted)

Beta-Onocerin would likely display similar but distinct physical properties, with differences in solubility, melting point, and optical rotation depending on the specific stereochemical differences from its alpha counterpart.

Biosynthesis Pathways

Enzymatic Production

The biosynthesis of alpha-Onocerin offers insights into how beta-Onocerin might be produced in natural systems. Alpha-Onocerin is synthesized through a specialized pathway involving oxidosqualene cyclases (OSCs) and squalene epoxidases (SQEs).

Research on Ononis spinosa has identified specific enzymes involved in alpha-Onocerin production:

  • OsONS1: An oxidosqualene cyclase that produces alpha-Onocerin

  • OsSQE1 and OsSQE2: Squalene epoxidases that enhance alpha-Onocerin production by generating the necessary precursor, squalene-2,3;22,23-dioxide (SDO)

Unlike typical triterpenoid biosynthesis that utilizes squalene-2,3-epoxide (SQO), alpha-Onocerin is cyclized exclusively from squalene-2,3;22,23-dioxide . If beta-Onocerin exists as a natural product, it might arise from:

  • Alternative cyclization of the same precursor by different OSCs

  • Epimerization of alpha-Onocerin through post-cyclization enzymatic modifications

  • Different folding patterns of the oxidosqualene substrate prior to cyclization

Protein-Protein Interactions in Biosynthesis

The biosynthesis of alpha-Onocerin involves specific protein-protein interactions between oxidosqualene cyclases and squalene epoxidases. Research has demonstrated interactions between OsONS1 and both OsSQE1 and OsSQE2, with OsSQE2 appearing to be the preferred partner in planta . These interactions suggest a coordinated enzymatic complex that facilitates the efficient production of alpha-Onocerin.

For beta-Onocerin biosynthesis, similar enzyme complexes might exist with subtle differences in the participating enzymes or their conformational arrangements, potentially leading to alternative stereochemistry in the final product.

Synthesis Methods

Semisynthetic Approaches

An alternative approach to obtaining beta-Onocerin might involve semisynthesis from alpha-Onocerin through selective epimerization at specific carbon centers. Such methods could include:

  • Selective oxidation followed by stereoselective reduction

  • Acid-catalyzed epimerization of specific hydroxyl groups

  • Enzyme-mediated stereoselective modifications

Research Limitations and Future Directions

Current Knowledge Gaps

The primary limitation in beta-Onocerin research appears to be the lack of specific identification, isolation, and characterization of this compound. Key questions that remain unanswered include:

  • Does beta-Onocerin occur naturally in plant species known to produce alpha-Onocerin?

  • What specific stereochemical differences define beta-Onocerin in relation to alpha-Onocerin?

  • What enzymes might be involved in beta-Onocerin biosynthesis?

  • Would beta-Onocerin exhibit distinct biological activities compared to alpha-Onocerin?

Recommended Research Approaches

Future research to address these knowledge gaps could include:

  • Systematic chromatographic analysis of plant extracts from Ononis spinosa and related species to identify potential beta-Onocerin isomers

  • Expression of modified oxidosqualene cyclases to explore alternative cyclization products

  • Synthetic chemistry approaches to create beta-Onocerin through stereochemically controlled reactions

  • Computational modeling to predict stability, properties, and potential biological activities of beta-Onocerin

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